molecular formula C17H19Cl2N5O4 B13373866 4-(2,4-dichlorophenoxy)-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide

4-(2,4-dichlorophenoxy)-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide

Katalognummer: B13373866
Molekulargewicht: 428.3 g/mol
InChI-Schlüssel: UZIDADWZHBNOIU-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of a suitable acid chloride with hydrazine to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazide moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The hydrazide moiety is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, these compounds can be used in the formulation of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butanohydrazide
  • N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide

Uniqueness

The unique combination of the dichlorophenoxy and pyrazole moieties in 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H19Cl2N5O4

Molekulargewicht

428.3 g/mol

IUPAC-Name

4-(2,4-dichlorophenoxy)-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]butanamide

InChI

InChI=1S/C17H19Cl2N5O4/c1-11(10-23-12(2)8-16(22-23)24(26)27)20-21-17(25)4-3-7-28-15-6-5-13(18)9-14(15)19/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,25)/b20-11+

InChI-Schlüssel

UZIDADWZHBNOIU-RGVLZGJSSA-N

Isomerische SMILES

CC1=CC(=NN1C/C(=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/C)[N+](=O)[O-]

Kanonische SMILES

CC1=CC(=NN1CC(=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.